Beinaglutide

Description

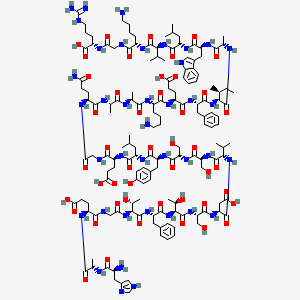

Structure

2D Structure

Properties

CAS No. |

123475-27-4 |

|---|---|

Molecular Formula |

C149H225N39O46 |

Molecular Weight |

3298.6 g/mol |

IUPAC Name |

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C149H225N39O46/c1-17-76(10)119(145(230)166-80(14)125(210)174-104(60-86-63-158-91-36-25-24-35-89(86)91)135(220)176-100(56-73(4)5)136(221)185-117(74(6)7)143(228)173-92(37-26-28-52-150)127(212)159-66-111(197)168-98(148(233)234)39-30-54-157-149(154)155)187-137(222)102(57-83-31-20-18-21-32-83)177-132(217)97(47-51-115(203)204)172-131(216)93(38-27-29-53-151)169-123(208)78(12)163-122(207)77(11)165-130(215)96(44-48-109(153)195)167-110(196)65-160-129(214)95(46-50-114(201)202)171-133(218)99(55-72(2)3)175-134(219)101(59-85-40-42-88(194)43-41-85)178-140(225)106(68-189)181-142(227)108(70-191)182-144(229)118(75(8)9)186-139(224)105(62-116(205)206)179-141(226)107(69-190)183-147(232)121(82(16)193)188-138(223)103(58-84-33-22-19-23-34-84)180-146(231)120(81(15)192)184-112(198)67-161-128(213)94(45-49-113(199)200)170-124(209)79(13)164-126(211)90(152)61-87-64-156-71-162-87/h18-25,31-36,40-43,63-64,71-82,90,92-108,117-121,158,189-194H,17,26-30,37-39,44-62,65-70,150-152H2,1-16H3,(H2,153,195)(H,156,162)(H,159,212)(H,160,214)(H,161,213)(H,163,207)(H,164,211)(H,165,215)(H,166,230)(H,167,196)(H,168,197)(H,169,208)(H,170,209)(H,171,218)(H,172,216)(H,173,228)(H,174,210)(H,175,219)(H,176,220)(H,177,217)(H,178,225)(H,179,226)(H,180,231)(H,181,227)(H,182,229)(H,183,232)(H,184,198)(H,185,221)(H,186,224)(H,187,222)(H,188,223)(H,199,200)(H,201,202)(H,203,204)(H,205,206)(H,233,234)(H4,154,155,157)/t76-,77-,78-,79-,80-,81+,82+,90-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,117-,118-,119-,120-,121-/m0/s1 |

InChI Key |

NGJOFQZEYQGZMB-KTKZVXAJSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CNC=N6)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CNC=N6)N |

Origin of Product |

United States |

Foundational & Exploratory

A Deep Dive into Beinaglutide's Structural Identity to Human GLP-1

A Technical Guide for Researchers and Drug Development Professionals

Shanghai, China – November 7, 2025 – Beinaglutide, a recombinant human glucagon-like peptide-1 (GLP-1) receptor agonist, exhibits a structural composition that is virtually identical to the endogenous human GLP-1 (7-36) peptide. This profound structural similarity is the bedrock of its mechanism of action, enabling it to effectively mimic the physiological roles of native GLP-1 in glucose homeostasis and appetite regulation. This technical guide provides an in-depth analysis of the structural and functional relationship between this compound and human GLP-1, complete with quantitative data, detailed experimental methodologies, and visual representations of key pathways.

Structural Homology: A Mirror Image of the Native Peptide

This compound is a recombinant version of human GLP-1 (7-36), and as such, it shares 100% homology in its amino acid sequence.[1][2] This means that the primary structure of this compound is an exact replica of the active form of human GLP-1.

Table 1: Amino Acid Sequence Comparison

| Peptide | Amino Acid Sequence |

| This compound | His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg |

| Human GLP-1 (7-36) | His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg |

This identical primary structure is the fundamental reason for this compound's ability to act as a potent GLP-1 receptor agonist.[2][3]

Functional Equivalence: Binding Affinity and Receptor Activation

Given the identical amino acid sequence, it is anticipated that this compound will exhibit binding affinity and receptor activation potency comparable to that of native human GLP-1 (7-36). While specific quantitative data for this compound's binding affinity (Ki or IC50) and its potency in stimulating cyclic AMP (cAMP) production (EC50) are not extensively available in peer-reviewed literature, the established values for human GLP-1 (7-36) serve as a reliable benchmark. One study has alluded to unpublished data confirming that this compound stimulates GLP-1 receptor-dependent cAMP formation.

Table 2: Representative Pharmacological Data for Human GLP-1 (7-36)

| Parameter | Typical Value Range | Cell Line/Assay Condition |

| GLP-1R Binding Affinity (Kd) | 0.2 - 12 nM | Various cell lines (e.g., RINm5F, COS-7) expressing the GLP-1 receptor |

| cAMP Production (EC50) | 0.015 - 41 pM | HEK293 or CHO cells expressing the human GLP-1 receptor |

These values underscore the high affinity and potency of the native GLP-1 peptide, which this compound is expected to mirror. The mechanism of action for this compound, like endogenous GLP-1, involves binding to and activating the GLP-1 receptor, a G-protein coupled receptor.[4] This activation triggers a cascade of intracellular events, most notably the production of cyclic AMP (cAMP), which in pancreatic beta-cells, leads to enhanced glucose-dependent insulin secretion.[4]

Signaling Pathway and Experimental Workflow

The activation of the GLP-1 receptor by this compound initiates a well-characterized signaling cascade. The following diagrams, generated using the DOT language, illustrate this pathway and a typical experimental workflow for its characterization.

Caption: GLP-1 Receptor Signaling Pathway

References

- 1. wjgnet.com [wjgnet.com]

- 2. Pharmacokinetics and safety profiles of this compound injection, a recombinant human GLP-1, in adults with overweight/obesity: results from a phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Pharmacokinetics and safety profiles of this compound injection, a recombinant human GLP-1, in adults with overweight/obesity: results from a phase I clinical trial [frontiersin.org]

- 4. Stimulation of cloned human glucagon-like peptide 1 receptor expressed in HEK 293 cells induces cAMP-dependent activation of calcium-induced calcium release - PubMed [pubmed.ncbi.nlm.nih.gov]

Beinaglutide's Impact on Glucagon Secretion in Pancreatic Alpha-Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beinaglutide, a glucagon-like peptide-1 receptor agonist (GLP-1RA), is a therapeutic agent under investigation for its role in metabolic regulation. As a member of the GLP-1RA class, its mechanism of action is anticipated to include the modulation of pancreatic hormone secretion, a critical aspect of glucose homeostasis. While extensive clinical data on this compound's effects on overall glycemic control and weight management is emerging, a detailed understanding of its direct action on pancreatic alpha-cells and subsequent glucagon secretion remains an area of active investigation. This technical guide synthesizes the established effects of GLP-1RAs on alpha-cell function and contextualizes these findings for the study of this compound, providing a framework for future research and drug development.

Glucagon, secreted by pancreatic alpha-cells, plays a pivotal role in elevating blood glucose levels. In type 2 diabetes, dysregulation of glucagon secretion contributes significantly to hyperglycemia. GLP-1RAs are known to suppress postprandial glucagon release, a key component of their glucose-lowering effect.[1] This guide will delve into the known cellular and molecular mechanisms by which GLP-1RAs influence alpha-cell activity, presenting this information as a foundational understanding for the specific actions of this compound.

Core Concepts: GLP-1 Receptor Agonism and Alpha-Cell Function

The interaction of GLP-1 receptor agonists with their cognate receptor on pancreatic alpha-cells initiates a cascade of intracellular events that ultimately modulate glucagon secretion. The prevailing evidence suggests that this regulation is multifactorial, involving both direct and indirect mechanisms, and is critically dependent on ambient glucose concentrations.

Direct Effects on Alpha-Cells

GLP-1 receptors are expressed on pancreatic alpha-cells, albeit at lower levels than on beta-cells. Activation of these receptors by a GLP-1RA like this compound is thought to directly influence ion channel activity and the cellular secretory machinery. Studies on other GLP-1RAs have shown that this direct interaction can lead to a reduction in glucagon exocytosis.[2][3]

Indirect Mechanisms of Glucagon Suppression

The glucagonostatic effect of GLP-1RAs is also mediated by paracrine signaling within the islet of Langerhans. The stimulation of insulin and somatostatin secretion from neighboring beta and delta-cells, respectively, plays a significant role in inhibiting alpha-cell glucagon release.[4] Insulin is a known suppressor of glucagon secretion, and somatostatin acts as a potent inhibitor of both insulin and glucagon release.

Glucose-Dependency of Glucagon Suppression

A hallmark of GLP-1RA action is its glucose-dependent nature. The suppression of glucagon secretion is most pronounced in hyperglycemic conditions.[4] Conversely, under hypoglycemic conditions, the inhibitory effect of GLP-1RAs on glucagon secretion is attenuated, and in some instances, may even be stimulatory. This bidirectional regulation is a crucial safety feature, minimizing the risk of hypoglycemia.[4]

Quantitative Data on GLP-1RA Effects on Glucagon Secretion

While specific quantitative data for this compound's effect on glucagon secretion from isolated alpha-cells or pancreatic islets are not yet widely available in peer-reviewed literature, data from studies on other GLP-1RAs provide a valuable benchmark. The following tables summarize typical findings from in vitro studies.

Table 1: Effect of GLP-1 Receptor Agonists on Glucagon Secretion from Isolated Pancreatic Islets under Varying Glucose Conditions

| Glucose Concentration | Treatment | Glucagon Secretion (% of Control) | Key Findings |

| Low (e.g., 1-3 mM) | GLP-1RA | ~90-110% | Minimal to no suppression of glucagon secretion, preserving counter-regulatory response to hypoglycemia. |

| Euglycemic (e.g., 5-7 mM) | GLP-1RA | ~60-80% | Moderate suppression of glucagon secretion. |

| High (e.g., 10-20 mM) | GLP-1RA | ~30-50% | Significant suppression of glucagon secretion, contributing to glucose lowering in hyperglycemic states.[2][3] |

Table 2: Comparative Efficacy of GLP-1RAs on Glucagon Suppression in Perifusion Studies

| GLP-1RA | IC50 for Glucagon Inhibition (nM) | Maximal Inhibition (%) |

| Liraglutide | 0.5 - 2.0 | 50 - 70 |

| Semaglutide | 0.1 - 0.5 | 60 - 80 |

| This compound | Data Not Available | Data Not Available |

Note: The values presented are approximate and can vary based on experimental conditions and the specific GLP-1RA studied. The data for liraglutide and semaglutide are provided for comparative purposes.

Experimental Protocols

To facilitate further research into the specific effects of this compound on alpha-cell glucagon secretion, this section outlines detailed methodologies for key experiments.

Isolation of Pancreatic Islets

Objective: To obtain viable pancreatic islets for in vitro studies.

Protocol:

-

Pancreas Procurement: Anesthetize and euthanize the experimental animal (e.g., mouse, rat) according to approved institutional animal care and use committee protocols. Perfuse the pancreas via the common bile duct with a cold collagenase solution (e.g., Collagenase P in Hank's Balanced Salt Solution).

-

Digestion: Excise the inflated pancreas and incubate it in a water bath at 37°C for a predetermined time to allow for enzymatic digestion of the exocrine tissue.

-

Islet Purification: Stop the digestion by adding cold buffer. Purify the islets from the digested tissue using a density gradient centrifugation method (e.g., with Ficoll or Histopaque).

-

Islet Culture: Hand-pick the purified islets under a stereomicroscope and culture them in a suitable medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics) overnight to allow for recovery before experimentation.

Pancreatic Islet Perifusion for Glucagon Secretion Assay

Objective: To measure dynamic glucagon secretion from isolated islets in response to various stimuli, including this compound.

Protocol:

-

System Setup: Prepare a perifusion system with multiple channels allowing for the delivery of different solutions to the islets. Maintain the system at 37°C.

-

Islet Loading: Place a group of size-matched islets (e.g., 50-100) into each perifusion chamber.

-

Equilibration: Perifuse the islets with a basal glucose solution (e.g., Krebs-Ringer bicarbonate buffer with 3 mM glucose) for a stabilization period.

-

Stimulation: Sequentially perifuse the islets with solutions containing different concentrations of glucose (low, euglycemic, high) with and without varying doses of this compound.

-

Fraction Collection: Collect the perifusate at regular intervals (e.g., every 1-2 minutes) into a 96-well plate containing a protease inhibitor cocktail.

-

Glucagon Measurement: Quantify the glucagon concentration in each fraction using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

Patch-Clamp Electrophysiology on Single Alpha-Cells

Objective: To investigate the direct effects of this compound on the electrophysiological properties of individual alpha-cells.

Protocol:

-

Cell Preparation: Dissociate isolated islets into single cells using enzymatic digestion (e.g., trypsin) and gentle mechanical trituration. Plate the dispersed cells onto glass coverslips.

-

Cell Identification: Identify alpha-cells based on their characteristic morphology and/or through fluorescent labeling if using a transgenic model.

-

Electrophysiological Recording: Using the whole-cell patch-clamp technique, record membrane potential and ion channel currents in response to this compound application.

-

Data Analysis: Analyze the recordings to determine changes in resting membrane potential, action potential firing frequency, and the activity of specific ion channels (e.g., KATP channels, voltage-gated Ca2+ channels).

Visualizing the Molecular Pathways and Experimental Processes

To further elucidate the complex interactions and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathways

Caption: GLP-1R signaling pathway in pancreatic alpha-cells.

Experimental Workflow

Caption: Workflow for measuring glucagon secretion from isolated islets.

Logical Relationships

Caption: Direct and indirect regulation of glucagon secretion by this compound.

Conclusion

This compound, as a GLP-1 receptor agonist, is poised to exert significant effects on pancreatic alpha-cell function and glucagon secretion. Based on the established class effects of GLP-1RAs, it is anticipated that this compound will suppress glucagon release in a glucose-dependent manner through a combination of direct and indirect mechanisms. This action is a cornerstone of the therapeutic potential of GLP-1RAs in managing type 2 diabetes.

However, it is imperative to underscore the necessity for dedicated preclinical and in vitro studies to elucidate the precise quantitative effects and molecular mechanisms of this compound on alpha-cells. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for such investigations. A thorough understanding of this compound's interaction with alpha-cells will be instrumental in optimizing its clinical application and furthering the development of next-generation incretin-based therapies.

References

- 1. Recombinant human GLP-1 this compound regulates lipid metabolism of adipose tissues in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GLP-1 suppresses glucagon secretion in human pancreatic alpha-cells by inhibition of P/Q-type Ca2+ channels | Harris Manchester College [hmc.ox.ac.uk]

- 3. GLP‐1 suppresses glucagon secretion in human pancreatic alpha‐cells by inhibition of P/Q‐type Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GLP-1 Receptor in Pancreatic α-Cells Regulates Glucagon Secretion in a Glucose-Dependent Bidirectional Manner - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Preclinical Profile of Beinaglutide: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of beinaglutide, a recombinant human glucagon-like peptide-1 (GLP-1) receptor agonist. By summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways, this document aims to serve as an in-depth resource for researchers and professionals involved in the development of novel therapeutics for metabolic diseases.

Introduction

This compound is a GLP-1 receptor agonist that mimics the action of the endogenous incretin hormone GLP-1, playing a crucial role in glucose homeostasis and appetite regulation.[1][2] It is approved in China for the treatment of type 2 diabetes and has shown potential for weight management.[3][4] Understanding its behavior in preclinical models is paramount for predicting its clinical efficacy and safety profile. This guide focuses on the foundational preclinical studies that have characterized the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its effects on key physiological parameters in various animal models.

Pharmacokinetics: A Quantitative Summary

Preclinical pharmacokinetic studies of this compound have primarily been conducted in mouse models, including C57BL/6 and ob/ob mice. These studies reveal that this compound is a short-acting GLP-1 receptor agonist.[5]

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models

| Species/Strain | Dose | Tmax (min) | Half-life (t½) | Key Findings | Reference |

| C57BL/6 Mice | Not Specified | ~5 | Similar to endogenous GLP-1 (~1.5-5 min) | Rapid absorption following subcutaneous administration. | [5] |

Note: Comprehensive quantitative data on Cmax, AUC, clearance, and volume of distribution in preclinical models are not extensively reported in the currently available literature. The provided data is based on the cited sources.

Pharmacodynamics: Dose-Dependent Efficacy

Preclinical studies have demonstrated the dose-dependent pharmacodynamic effects of this compound on glucose metabolism, food intake, and body weight.

Glycemic Control

This compound has been shown to dose-dependently reduce blood glucose levels and improve insulin secretion in response to a glucose challenge in preclinical models.[3][6]

Table 2: Pharmacodynamic Effects of this compound on Glycemic Control in Preclinical Models

| Species/Strain | Dose | Effect on Glucose Tolerance | Effect on Insulin Secretion | Reference |

| C57BL/6 and ob/ob Mice | Dose-dependent | Improved | Enhanced | [3][6] |

Appetite and Body Weight Regulation

A key pharmacodynamic effect of this compound is the suppression of appetite and subsequent reduction in body weight. This is achieved through its action on the hypothalamic feeding centers and by delaying gastric emptying.[1][2]

Table 3: Pharmacodynamic Effects of this compound on Food Intake and Body Weight in Preclinical Models

| Species/Strain | Dose | Effect on Food Intake | Effect on Gastric Emptying | Effect on Body Weight | Reference |

| ob/ob Mice | Dose-dependent (higher doses) | Inhibited for over 4 hours | Inhibited | Loss observed after ~2 weeks of treatment | [3][6] |

| Diet-induced obese mice | 150 μg/kg/day (subcutaneous, three times a day) | Significantly reduced (~40%) | Not specified | Significantly reduced | [5][7] |

Experimental Protocols

The following sections detail the methodologies employed in key preclinical studies of this compound.

Animal Models

-

C57BL/6 Mice: Used for evaluating the pharmacological efficacy and pharmacokinetic profile of this compound after a single administration.[3][6]

-

ob/ob Mice: A model of genetic obesity and diabetes, used to investigate sub-chronic pharmacological efficacy, including effects on food intake and body weight.[3][6]

-

Diet-Induced Obese (DIO) Mice: C57BL/6 mice fed a high-fat diet to induce obesity, used to study the effects of this compound on obesity and insulin resistance.[5][7]

Drug Administration and Dosing

-

Route of Administration: Subcutaneous injection is the primary route used in preclinical studies.[3][5][6][7]

-

Dosing Regimen: Varied depending on the study. For instance, in a study with diet-induced obese mice, this compound was administered three times a day at a total dose of 150 μg/kg/day.[5][7] Dose-ranging studies were conducted to establish the dose-dependent effects.[3][6]

Pharmacokinetic Analysis

-

Blood Sampling: Blood samples were collected at various time points post-administration to determine the plasma concentration of this compound.

-

Bioanalytical Method: While specific details for preclinical studies are not extensively published, clinical studies have utilized validated ELISA methods for the quantification of this compound in plasma.[8][9]

Pharmacodynamic Assessments

-

Glucose Tolerance Tests (GTT): To evaluate the effect of this compound on glucose disposal.

-

Insulin Tolerance Tests (ITT): To assess insulin sensitivity.[7]

-

Food Intake Measurement: Monitored over several hours post-administration to quantify the anorectic effect.[3][6]

-

Gastric Emptying Studies: To determine the rate at which stomach contents are emptied into the small intestine.[3][6]

-

Body Weight Monitoring: Regularly measured to assess the long-term impact on weight management.[3][6][7]

Signaling Pathways and Experimental Workflow

GLP-1 Receptor Signaling Pathway

This compound exerts its effects by activating the GLP-1 receptor, a G-protein coupled receptor. The binding of this compound initiates a cascade of intracellular events, primarily through the Gαs-adenylyl cyclase pathway, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][10][11]

Caption: GLP-1 Receptor Signaling Pathway Activated by this compound.

Preclinical Experimental Workflow for Pharmacodynamic Assessment

The following diagram illustrates a typical experimental workflow for assessing the pharmacodynamic effects of this compound in a preclinical obesity model.

Caption: Experimental Workflow for Preclinical PD Assessment.

Conclusion

The preclinical data available for this compound characterize it as a short-acting GLP-1 receptor agonist with significant dose-dependent effects on glycemic control and body weight regulation in rodent models. Its rapid absorption and mechanism of action, consistent with other GLP-1 receptor agonists, provide a solid foundation for its clinical development. Further detailed pharmacokinetic studies in various preclinical species would be beneficial to fully elucidate its ADME profile and to strengthen the prediction of its human pharmacokinetics. The experimental protocols and findings summarized in this guide offer valuable insights for researchers working on the next generation of metabolic therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of this compound on visceral fat area and gut microbiota in obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound shows significantly beneficial effects in diabetes/obesity-induced nonalcoholic steatohepatitis in ob/ob mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Animal models for development of anti-obesity drugs in the age of GLP-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recombinant human GLP-1 this compound regulates lipid metabolism of adipose tissues in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics and safety profiles of this compound injection, a recombinant human GLP-1, in adults with overweight/obesity: results from a phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Pharmacokinetics and safety profiles of this compound injection, a recombinant human GLP-1, in adults with overweight/obesity: results from a phase I clinical trial [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]

Unveiling the Anti-Inflammatory Potential of Beinaglutide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beinaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, has demonstrated significant promise beyond its primary indication for glycemic control in type 2 diabetes. A growing body of evidence suggests that this compound possesses potent anti-inflammatory properties, offering a potential therapeutic avenue for a range of inflammatory and metabolic conditions. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects, detailing preclinical and clinical findings, putative mechanisms of action, and relevant experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Chronic low-grade inflammation is a key pathophysiological component of numerous diseases, including type 2 diabetes, obesity, non-alcoholic steatohepatitis (NASH), and cardiovascular disease. Glucagon-like peptide-1 (GLP-1) receptor agonists (RAs), a class of incretin mimetics, have emerged as a therapeutic class with pleiotropic benefits that extend beyond their metabolic actions. This compound, a GLP-1 RA, has been shown to positively impact body weight, insulin resistance, and lipid metabolism.[1] This guide delves into the specific anti-inflammatory properties of this compound, summarizing the existing data and providing a framework for future investigation.

Preclinical Evidence of Anti-inflammatory Effects

Animal models have provided initial insights into the anti-inflammatory actions of this compound.

Attenuation of Adipose Tissue Inflammation in Diet-Induced Obese Mice

A key study investigating the effects of this compound in a diet-induced obesity mouse model revealed a significant reduction in ceramide levels within adipose tissue.[2] Ceremides are bioactive sphingolipids known to be involved in pro-inflammatory cytokine activation.[2] This suggests that this compound may exert its anti-inflammatory effects in part by modulating lipid metabolism within fat depots. Additionally, the study observed a significant decrease in plasma leptin levels and an increase in adiponectin, a hormone with anti-inflammatory properties.[2]

Data Summary: Preclinical Studies

| Model | Treatment | Key Findings | Inflammatory Markers | Reference |

| Diet-Induced Obese C57BL/6 Mice | This compound (150 μg/kg/day for 6 weeks) | Reduced ceramide levels in brown and subcutaneous adipose tissue; Decreased plasma leptin; Increased plasma adiponectin. | Ceramide, Leptin, Adiponectin | [2] |

Experimental Protocol: Diet-Induced Obesity Mouse Model

Objective: To evaluate the effect of this compound on markers of inflammation in a diet-induced obesity model.

Animal Model: Male C57BL/6 mice, 8 weeks of age.

Induction of Obesity: Mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for 16-32 weeks to induce obesity and a pro-inflammatory state. A control group is maintained on a normal chow diet.

Treatment Protocol:

-

Following the HFD feeding period, obese mice are randomly assigned to receive either this compound (150 μg/kg/day) or a vehicle control via subcutaneous injection.

-

Treatment is administered for a period of 6 weeks.

-

Body weight and food intake are monitored regularly throughout the study.

Sample Collection and Analysis:

-

At the end of the treatment period, mice are euthanized, and blood samples are collected via cardiac puncture for plasma separation.

-

Adipose tissue depots (e.g., epididymal white adipose tissue, subcutaneous adipose tissue, brown adipose tissue) are dissected, weighed, and snap-frozen in liquid nitrogen for subsequent analysis.

-

Plasma Analysis:

-

Leptin and Adiponectin: Plasma levels are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

-

-

Adipose Tissue Analysis:

-

Ceramide Levels: Lipid extraction is performed on adipose tissue samples, and ceramide levels are quantified using techniques such as liquid chromatography-mass spectrometry (LC-MS).

-

Experimental Workflow

Clinical Evidence of Anti-inflammatory Effects

Clinical studies have provided direct evidence of this compound's anti-inflammatory properties in patient populations.

Reduction of Systemic Inflammatory Markers in Patients with Type 2 Diabetes and Obesity

A study involving patients with type 2 diabetes and overweight/obesity demonstrated that a three-month treatment with this compound resulted in a significant reduction in several key inflammatory and obesity-related biomarkers. These included high-sensitivity C-reactive protein (hs-CRP), serpin E1, leptin, and tumor necrosis factor-alpha (TNF-α).

Data Summary: Clinical Studies

| Study Population | Treatment Duration | Key Findings | Inflammatory Markers | Reference |

| 36 adult patients with T2DM and BMI ≥ 24 kg/m ² | 3 months | Significant decrease in plasma levels of hs-CRP, serpin E1, leptin, and TNF-α. | hs-CRP, Serpin E1, Leptin, TNF-α | |

| 33 patients with obesity | 12 weeks | Significant decrease in C-reactive protein levels. | C-reactive protein | [1] |

Experimental Protocol: Measurement of Inflammatory Markers in Human Plasma

Objective: To quantify the change in circulating inflammatory markers in patients treated with this compound.

Study Design: A multi-center, observational, retrospective study.

Patient Population: Adult patients with a diagnosis of type 2 diabetes and a BMI ≥ 24 kg/m ².

Treatment: this compound administered for a period of three months.

Blood Sample Collection:

-

Venous blood samples are collected from patients at baseline (before initiation of this compound treatment) and after three months of treatment.

-

Blood is collected in tubes containing an appropriate anticoagulant (e.g., EDTA for plasma).

-

Samples are centrifuged to separate plasma, which is then aliquoted and stored at -80°C until analysis.

Biomarker Analysis:

-

hs-CRP, Serpin E1, Leptin, and TNF-α: Plasma concentrations of these markers are determined using validated, commercially available multiplex immunoassays or individual ELISA kits. The assays should be performed according to the manufacturer's protocols. A typical ELISA protocol involves the following steps:

-

Coating a microplate with a capture antibody specific for the target analyte.

-

Blocking non-specific binding sites.

-

Incubating the plate with patient plasma samples and standards.

-

Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Adding a substrate that is converted by the enzyme to produce a measurable signal (e.g., colorimetric or chemiluminescent).

-

Measuring the signal intensity, which is proportional to the concentration of the analyte in the sample.

-

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses clinically relevant anti-inflammatory properties. Both preclinical and clinical studies have demonstrated its ability to reduce key inflammatory markers. The proposed mechanisms of action, primarily through the modulation of the NF-κB and cAMP/PKA signaling pathways, provide a solid foundation for its anti-inflammatory effects.

However, further research is warranted to fully elucidate the specific molecular mechanisms of this compound. Future studies should focus on:

-

In-depth mechanistic studies: Investigating the direct effects of this compound on various immune cell types (e.g., macrophages, T cells) and detailing its impact on intracellular signaling cascades.

-

Head-to-head comparative studies: Comparing the anti-inflammatory potency of this compound with other GLP-1 RAs.

-

Clinical trials in inflammatory conditions: Evaluating the therapeutic potential of this compound in diseases with a strong inflammatory component, such as non-alcoholic steatohepatitis (NASH), rheumatoid arthritis, and inflammatory bowel disease.

A deeper understanding of the anti-inflammatory properties of this compound will be crucial for optimizing its clinical use and potentially expanding its therapeutic indications. This technical guide serves as a starting point for researchers and clinicians interested in exploring the full potential of this promising therapeutic agent.

References

Unveiling the Off-Target Landscape of Beinaglutide in Cellular Models: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the current understanding of Beinaglutide's cellular mechanisms, with a primary focus on delineating its on-target versus potential off-target effects. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex signaling pathways to facilitate a comprehensive understanding of this important GLP-1 receptor agonist.

Introduction: this compound and the GLP-1 Receptor

This compound is a recombinant human glucagon-like peptide-1 (GLP-1) receptor agonist (GLP-1RA) with 100% homology to native human GLP-1.[1] It is approved for the treatment of type 2 diabetes mellitus and has demonstrated efficacy in promoting glycemic control and weight loss.[2][3] The primary mechanism of action for this compound, like other GLP-1RAs, is the activation of the GLP-1 receptor (GLP-1R), a class B G-protein coupled receptor (GPCR). This activation triggers a cascade of intracellular signaling events, primarily in pancreatic β-cells, leading to enhanced glucose-dependent insulin secretion.[3] However, the widespread expression of GLP-1R in various tissues, including the brain, heart, and gastrointestinal tract, accounts for the pleiotropic effects of GLP-1RAs.[1]

While the on-target effects of this compound are well-documented, a comprehensive understanding of its potential off-target interactions at the cellular level is crucial for a complete safety and efficacy profile. Off-target effects are defined as interactions with molecular targets other than the intended primary target (GLP-1R), which may lead to unforeseen physiological responses. This guide will explore the known signaling pathways of GLP-1RAs and detail the experimental approaches required to identify and characterize potential off-target activities of this compound in cellular models.

On-Target Signaling Pathways of GLP-1 Receptor Agonists

The activation of the GLP-1R by agonists like this compound initiates multiple downstream signaling cascades. While the Gαs/cAMP pathway is considered canonical, evidence suggests that GLP-1R can also signal through Gαq and β-arrestin-dependent pathways. Understanding these on-target pathways is fundamental to distinguishing them from potential off-target effects.

Gαs/cAMP Pathway

The predominant signaling pathway activated by GLP-1R is the Gαs-mediated activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4] This, in turn, activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), culminating in the potentiation of glucose-stimulated insulin secretion.

Alternative On-Target Signaling: Gαq and β-Arrestin

Recent studies have indicated that GLP-1R can also couple to other G proteins, such as Gαq, and can signal through β-arrestin pathways.[5] Gαq activation leads to the mobilization of intracellular calcium, while β-arrestin recruitment can mediate receptor desensitization and internalization, as well as initiate G-protein-independent signaling, such as the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[6] Biased agonists have been developed that preferentially activate one pathway over another, suggesting that the signaling outcome can be ligand-dependent.[7]

Investigating Potential Off-Target Effects of this compound

Currently, there is a lack of direct evidence from cellular model studies demonstrating specific off-target binding or GLP-1R-independent signaling for this compound. However, research on other multi-receptor agonists, such as Tirzepatide (a dual GIP/GLP-1RA), has suggested the possibility of off-target interactions with other GPCRs, like β-adrenoceptors, in cardiac cells.[8] This highlights the importance of systematically investigating potential off-target effects for all GLP-1RAs, including this compound.

A study on the effects of this compound in adipose tissue from diet-induced obese mice noted that while this compound promoted insulin sensitivity, there were no observed alterations in the mRNA levels of GLP-1R in these tissues.[1] While this does not exclude signaling through existing GLP-1 receptors, it opens avenues for exploring other potential mechanisms of action.

To definitively characterize the off-target profile of this compound, a multi-pronged experimental approach is necessary.

Experimental Protocols for Off-Target Effect Identification

The following protocols outline standard methodologies for identifying and characterizing the potential off-target effects of peptide-based drugs like this compound in cellular models.

Radioligand Binding Assays for Off-Target Receptor Screening

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[9] Competition binding assays can be used to screen this compound against a panel of known GPCRs to identify potential off-target binding.

Objective: To determine the binding affinity (Ki) of this compound for a panel of non-GLP-1 receptors.

Methodology:

-

Cell Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target off-target receptors.

-

Incubation: Incubate the cell membranes with a known concentration of a radiolabeled ligand specific for the off-target receptor and varying concentrations of unlabeled this compound.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Quantify the radioactivity of the bound ligand using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. Calculate the IC50 (concentration of this compound that inhibits 50% of radioligand binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Table 1: Quantitative Data from a Hypothetical Radioligand Binding Assay

| Off-Target Receptor | Radioligand | This compound Ki (nM) |

| β2-Adrenergic Receptor | [³H]-Dihydroalprenolol | >10,000 |

| Angiotensin II Type 1 Receptor | [¹²⁵I]-Sar¹-Ile⁸-Angiotensin II | >10,000 |

| Glucagon Receptor | [¹²⁵I]-Glucagon | >10,000 |

This table is for illustrative purposes only, as no such data has been published for this compound.

Functional Assays in GLP-1R Null Cellular Models

To determine if this compound can elicit a cellular response in the absence of its primary target, functional assays can be performed in cells that do not express GLP-1R or where the receptor has been knocked out (e.g., using CRISPR-Cas9).

Objective: To assess the ability of this compound to activate downstream signaling pathways (e.g., cAMP production, ERK1/2 phosphorylation) in GLP-1R knockout cells.

Downstream Signaling Pathway Analysis

Objective: To measure changes in intracellular cAMP levels following this compound treatment.

Methodology:

-

Cell Culture: Plate cells (e.g., HEK293 or CHO cells, wild-type and GLP-1R knockout) in 96- or 384-well plates.

-

Treatment: Treat cells with varying concentrations of this compound for a specified time.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

Detection: Use a competitive immunoassay-based kit (e.g., HTRF, ELISA) to quantify cAMP levels.[10][11][12]

-

Data Analysis: Generate dose-response curves and calculate EC50 values.

Objective: To measure the recruitment of β-arrestin to a receptor upon this compound stimulation.

Methodology:

-

Cell Lines: Use engineered cell lines that co-express the receptor of interest tagged with a protein fragment and β-arrestin tagged with a complementary fragment (e.g., PathHunter assay).[13][14][15]

-

Treatment: Add this compound at various concentrations to the cells.

-

Detection: If recruitment occurs, the enzyme fragments complement and generate a detectable signal (e.g., chemiluminescence).

-

Data Analysis: Quantify the signal to generate dose-response curves for β-arrestin recruitment.

Objective: To detect the phosphorylation of ERK1/2 as a readout of GPCR signaling.[16]

Methodology:

-

Cell Treatment: Treat serum-starved cells with this compound for various time points.

-

Protein Extraction: Lyse the cells and determine protein concentration.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

-

Quantification: Perform densitometric analysis to quantify the ratio of p-ERK1/2 to total ERK1/2.[17]

Table 2: Quantitative Data from a Hypothetical Functional Assay in GLP-1R Knockout Cells

| Assay | Cell Line | This compound EC50 (nM) | Max Response (% of Control) |

| cAMP Production | Wild-Type | 0.8 | 100% |

| cAMP Production | GLP-1R Knockout | >10,000 | No response |

| ERK1/2 Phosphorylation | Wild-Type | 1.2 | 100% |

| ERK1/2 Phosphorylation | GLP-1R Knockout | >10,000 | No response |

This table is for illustrative purposes only, as no such data has been published for this compound.

Unbiased "-Omics" Approaches

To discover novel and unexpected off-targets, unbiased screening methods can be employed.

Objective: To identify changes in the cellular proteome in response to this compound treatment that are independent of GLP-1R signaling.

Methodology:

-

Cell Culture and Treatment: Treat wild-type and GLP-1R knockout cells with this compound.

-

Protein Extraction and Digestion: Extract total protein and digest into peptides.

-

Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify differentially expressed proteins between treated and untreated cells, and between wild-type and knockout cells, to pinpoint GLP-1R-independent protein changes.

Studies on other GLP-1RAs like semaglutide have utilized proteomics to characterize protein expression changes in adipose tissue, providing a framework for similar investigations with this compound.[18][19]

Objective: To identify changes in gene expression profiles in response to this compound that are not mediated by GLP-1R.

Methodology:

-

Cell Culture and Treatment: Treat wild-type and GLP-1R knockout cells with this compound.

-

RNA Extraction: Isolate total RNA from the cells.

-

RNA Sequencing: Perform RNA sequencing (RNA-seq) to obtain the transcriptomic profile.

-

Data Analysis: Identify differentially expressed genes and perform pathway analysis to uncover signaling networks affected by this compound in a GLP-1R-independent manner.

Transcriptomic studies have been used to investigate the effects of GLP-1RAs in various contexts, such as in diabetic mice with cognitive impairment and in specific mouse models of obesity, demonstrating the power of this approach to uncover molecular mechanisms.[20][21]

Conclusion

This compound is an effective GLP-1RA with a well-established on-target mechanism of action through the GLP-1 receptor, primarily signaling via the Gαs/cAMP pathway. While direct evidence of off-target effects of this compound in cellular models is currently lacking in the published literature, the potential for such interactions exists, as suggested by studies on other incretin-based therapies. A rigorous and systematic investigation using a combination of receptor binding assays, functional assays in GLP-1R null cell lines, and unbiased proteomic and transcriptomic approaches is essential to fully elucidate the complete cellular pharmacology of this compound. The experimental protocols and frameworks detailed in this guide provide a roadmap for researchers to undertake these critical investigations, which will ultimately contribute to a more comprehensive understanding of the therapeutic profile of this compound and the broader class of GLP-1 receptor agonists.

References

- 1. Recombinant human GLP-1 this compound regulates lipid metabolism of adipose tissues in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel GLP-1R agonist this compound exhibits favourable hypoglycemic effect in patients with type 2 diabetes [medicaldialogues.in]

- 3. Effect of this compound, a thrice-daily GLP-1 receptor agonist, on body weight and metabolic parameters: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]

- 5. ecosystem.drgpcr.com [ecosystem.drgpcr.com]

- 6. The therapeutic potential of GLP‐1 receptor biased agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of signal bias at the GLP-1 receptor induced by backbone modification of GLP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 15. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Proteomic analysis reveals semaglutide impacts lipogenic protein expression in epididymal adipose tissue of obese mice [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. Transcriptome-guided GLP-1 receptor therapy rescues metabolic and behavioral disruptions in a Bardet-Biedl syndrome mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Transcriptomics and proteomics characterizing the antioxidant mechanisms of semaglutide in diabetic mice with cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: In Vitro Assays for cAMP Activation by Beinaglutide

Introduction

Beinaglutide is a recombinant human glucagon-like peptide-1 (GLP-1) receptor agonist.[1] Its mechanism of action is identical to that of endogenous GLP-1, which involves binding to and activating the GLP-1 receptor (GLP-1R).[1] The GLP-1R is a Gs-protein coupled receptor, and its activation is a critical step in mediating the therapeutic effects of GLP-1RAs, such as glucose-dependent insulin secretion.[2][3] A primary downstream event following GLP-1R activation is the production of cyclic adenosine monophosphate (cAMP).[3][4] Therefore, in vitro cAMP activation assays are fundamental for characterizing the potency and functional activity of this compound and other GLP-1RAs. These assays are essential tools for drug discovery, screening, and development, allowing researchers to quantify and compare the efficacy of different agonists.[2]

GLP-1 Receptor Signaling Pathway

Activation of the GLP-1 receptor by an agonist like this compound initiates a well-defined intracellular signaling cascade.[5] The GLP-1R is coupled to a stimulatory G-protein (Gs).[3] Upon agonist binding, the Gs-protein activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into cAMP.[3][6] The subsequent rise in intracellular cAMP levels leads to the activation of two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC).[3][5][7] These proteins, in turn, phosphorylate various intracellular substrates, leading to the physiological effects of GLP-1, such as enhanced insulin granule exocytosis in pancreatic beta-cells.[3][7]

Quantitative Data Summary: In Vitro Potency of GLP-1RAs

The potency of GLP-1 receptor agonists is typically quantified by their half-maximal effective concentration (EC50) in cAMP accumulation assays.[8] This value represents the concentration of the agonist required to elicit 50% of the maximal response. The EC50 can vary depending on the assay conditions, such as the cell line used (e.g., receptor expression level) and the presence of serum albumin.[2][8] While specific EC50 data for this compound is not detailed in the provided search results, the following table summarizes reported potencies for other GLP-1RAs under various in vitro conditions, providing a comparative context.

| Drug | Cell Line | Assay Condition | EC50 (pM) |

| Dulaglutide | CHO-hGLP-1R | 0.1% BSA | 13 |

| Exenatide | CHO-hGLP-1R | 0.1% BSA | 7.9 |

| Liraglutide | CHO-hGLP-1R | 0.1% BSA | 120 |

| Lixisenatide | CHO-hGLP-1R | 0.1% BSA | 37 |

| Semaglutide | CHO-hGLP-1R | 0.1% BSA | 90 |

| GLP-1(7-36) | CHO-hGLP-1R | 0.1% BSA | 4.3 |

| Dulaglutide | EndoC-βH1 | 0.1% BSA | 23 |

| Exenatide | EndoC-βH1 | 0.1% BSA | 30 |

| Liraglutide | EndoC-βH1 | 0.1% BSA | 1900 |

| Lixisenatide | EndoC-βH1 | 0.1% BSA | 110 |

| Semaglutide | EndoC-βH1 | 0.1% BSA | 1000 |

| GLP-1(7-36) | EndoC-βH1 | 0.1% BSA | 46 |

Data sourced from a study analyzing various GLP-1RAs.[8] CHO-hGLP-1R refers to Chinese Hamster Ovary cells stably expressing the human GLP-1 receptor. EndoC-βH1 is a human pancreatic beta-cell line with endogenous receptor expression. BSA = Bovine Serum Albumin.

Experimental Protocols and Workflow

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This protocol describes a common method for measuring cAMP accumulation in response to this compound stimulation using a competitive immunoassay based on HTRF technology.[2]

Objective: To determine the in vitro potency (EC50) of this compound by quantifying cAMP production in a cell line expressing the human GLP-1 receptor.

Materials and Reagents:

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1R.[2][8]

-

Culture Medium: Standard cell culture medium appropriate for the cell line (e.g., DMEM/F-12).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 25 mM HEPES.[2]

-

Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.[2]

-

Test Compound: this compound.

-

Reference Agonist: Native GLP-1 (7-36).

-

cAMP Detection Kit: HTRF-based cAMP assay kit (e.g., cAMP Dynamic 2 kit).[2]

-

Plate Reader: HTRF-compatible microplate reader.[2]

-

Assay Plates: Low-volume, white, 384-well plates.

Procedure:

-

Cell Culture and Seeding:

-

Culture CHO-hGLP-1R cells according to standard protocols.

-

Harvest cells and resuspend in assay buffer.

-

Seed the cells into a 384-well white assay plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well).

-

Incubate for a designated period to allow for cell attachment if required.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in an appropriate solvent.

-

Perform serial dilutions of this compound in assay buffer containing 0.5 mM IBMX to create an 11-point dose-response curve.[2]

-

Prepare solutions for negative control (assay buffer with IBMX only) and positive control (a saturating concentration of native GLP-1).

-

-

Cell Stimulation:

-

Add the diluted this compound, negative control, and positive control solutions to the appropriate wells of the cell plate.

-

Incubate the plate at room temperature or 37°C for 30 minutes to stimulate cAMP production.[2]

-

-

cAMP Detection (Lysis and Reagent Addition):

-

Following the HTRF kit manufacturer's two-step protocol, add the first detection reagent (e.g., anti-cAMP cryptate) diluted in lysis buffer to all wells.[2]

-

Add the second detection reagent (e.g., cAMP-d2).[2]

-

Incubate the plate at room temperature for 60 minutes in the dark to allow the immunoassay to reach equilibrium.[2]

-

-

Signal Measurement:

-

Read the plate on an HTRF-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

-

-

Data Analysis:

-

Calculate the ratio of the two emission signals and convert the data to %Delta F as per the manufacturer's guidelines.[2]

-

Plot the % activation against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC50 value.[2]

-

Experimental Workflow Diagram

References

- 1. Pharmacokinetics and safety profiles of this compound injection, a recombinant human GLP-1, in adults with overweight/obesity: results from a phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of action of incretin receptor based dual- and tri-agonists in pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo and in vitro characterization of GL0034, a novel long‐acting glucagon‐like peptide‐1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cAMP-independent effects of GLP-1 on β cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes: Utilizing ob/ob Mice for Beinaglutide Obesity and Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beinaglutide is a short-acting glucagon-like peptide-1 receptor agonist (GLP-1 RA) that is structurally identical to human GLP-1.[1] It has been approved for the treatment of type 2 diabetes mellitus (T2DM) in China and has demonstrated significant weight loss benefits.[2][3] The ob/ob mouse is a well-established genetic model of obesity and insulin resistance. These mice have a spontaneous mutation in the leptin gene, leading to a deficiency in the satiety hormone leptin.[4][5] This results in hyperphagia (excessive eating), decreased energy expenditure, and the development of severe obesity, hyperglycemia, and insulin resistance from an early age.[6][7] The leptin-deficient pathway in ob/ob mice makes them a particularly useful model for investigating the efficacy of anti-obesity therapeutics that act independently of the leptin signaling cascade, such as GLP-1 receptor agonists like this compound.

This compound: Mechanism of Action

This compound exerts its effects by mimicking the action of endogenous GLP-1, a gut hormone released in response to food intake.[8][9] It binds to and activates GLP-1 receptors (GLP-1R) located in various tissues, including the pancreas, gastrointestinal tract, and key areas of the brain involved in appetite regulation.[9][10]

Key mechanisms include:

-

Central Appetite Suppression: In the central nervous system, particularly the hypothalamus, GLP-1R activation stimulates pro-opiomelanocortin (POMC) neurons, which promote satiety, and inhibits Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) neurons, which drive hunger.[8][11]

-

Delayed Gastric Emptying: this compound slows the rate at which food leaves the stomach, leading to a prolonged feeling of fullness and reduced post-meal glucose spikes.[12][13]

-

Glucose-Dependent Insulin Secretion: In the pancreas, it enhances glucose-dependent insulin secretion from beta-cells and suppresses glucagon release from alpha-cells, contributing to improved glycemic control.[9]

Caption: GLP-1 Receptor Agonist Signaling Pathway.

Preclinical Efficacy of this compound in ob/ob Mice

Studies have demonstrated the effectiveness of this compound in the ob/ob mouse model. Research shows that this compound can dose-dependently reduce glucose levels, inhibit food intake, and slow gastric emptying after a single administration.[3] Chronic treatment over several weeks leads to significant weight loss and can also reduce liver weight and hepatic steatosis (fatty liver), indicating potential benefits for nonalcoholic steatohepatitis (NASH).[3][14]

| Parameter | Observation in ob/ob Mice | Reference |

| Body Weight | Significant reduction after ~2 weeks of treatment. | [3] |

| Food Intake | Dose-dependent inhibition; higher doses inhibit intake for over 4 hours. | [3] |

| Glucose Metabolism | Dose-dependent reduction in glucose levels and improved insulin secretion. | [3] |

| Gastric Emptying | Dose-dependent inhibition. | [3] |

| Liver Health | Reduction in liver weight and hepatic steatosis in a NASH model. | [3][14] |

Protocols for this compound Studies in ob/ob Mice

The following protocols provide a framework for conducting obesity and metabolic studies with this compound in ob/ob mice.

Caption: General Experimental Workflow for a this compound Study in ob/ob Mice.

Protocol 1: Animal Handling and Husbandry

-

Animals: Male ob/ob mice (e.g., C57BL/6J-Lepob/J) and their lean wild-type littermates are typically used.[6] Experiments often begin when mice are between 6-8 weeks of age, when the obese phenotype is well-established.[15]

-

Housing: House mice in a temperature-controlled facility (~22°C) with a 12-hour light/dark cycle.[15][16] Provide ad libitum access to standard chow and water.

-

Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the start of any experimental procedures.

Protocol 2: this compound Administration

-

Formulation: Reconstitute lyophilized this compound in sterile saline or as per the manufacturer's instructions.

-

Dosing Regimen: this compound is a short-acting agonist, requiring multiple daily doses.[2] A typical regimen involves subcutaneous (s.c.) injection three times a day (TID), often administered before the primary feeding periods.[17]

-

Dose Selection: Conduct a dose-response study to determine the optimal dose. Based on literature, doses that inhibit food intake and result in weight loss in ob/ob mice are appropriate starting points.[3]

-

Control Group: The vehicle control group should receive s.c. injections of saline on the same schedule as the treatment group.

Protocol 3: Measurement of Metabolic Parameters

-

Body Weight and Food Intake:

-

Oral Glucose Tolerance Test (OGTT):

-

Fast mice for 6 hours (with access to water).

-

Record baseline blood glucose from a tail snip (t=0).

-

Administer a 2 g/kg bolus of glucose via oral gavage.

-

Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-gavage.

-

-

Insulin Tolerance Test (ITT):

-

Fast mice for 4-6 hours.

-

Record baseline blood glucose (t=0).

-

Administer human insulin (0.75-1.0 U/kg) via intraperitoneal (IP) injection.

-

Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

-

Protocol 4: Terminal Procedures and Tissue Collection

-

Euthanasia: At the end of the study period, euthanize mice following approved institutional guidelines (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Blood Collection: Collect blood via cardiac puncture into EDTA-treated tubes for plasma separation. Centrifuge and store plasma at -80°C.

-

Tissue Dissection: Dissect, weigh, and snap-freeze key metabolic tissues such as the liver, epididymal white adipose tissue (eWAT), and subcutaneous white adipose tissue (scWAT) in liquid nitrogen. Store at -80°C for subsequent analysis (e.g., gene expression, histology).[16]

Comparative Efficacy Data from Human Clinical Studies

For context, this compound has been evaluated in numerous clinical trials involving human participants with overweight or obesity, demonstrating its clinical relevance.

| Endpoint (16-24 Weeks) | This compound Group | Placebo/Control Group | Reference |

| Mean Body Weight Change | -3.25 kg to -6.0% | -2.4% | [2][18] |

| Proportion with ≥5% Weight Loss | 58.2% | 25.4% | [18] |

| Proportion with ≥10% Weight Loss | 21.3% | 5.1% | [18] |

| Mean BMI Change | -1.22 kg/m ² | N/A | [2] |

| Mean Waist Circumference Change | -2.47 cm to -3.19 cm | N/A | [2] |

Note: Dosing in human trials typically involves escalating doses of 0.1-0.2 mg administered subcutaneously three times daily.[2]

Conclusion

The ob/ob mouse is a robust and highly relevant preclinical model for evaluating the therapeutic potential of this compound for obesity. Its leptin-deficient genetic background allows for the specific assessment of GLP-1 RA-mediated effects on appetite, body weight, and metabolism. The protocols outlined here provide a comprehensive framework for designing and executing studies to further characterize the anti-obesity and metabolic benefits of this compound, bridging the gap between preclinical discovery and clinical development.

References

- 1. Frontiers | Pharmacokinetics and safety profiles of this compound injection, a recombinant human GLP-1, in adults with overweight/obesity: results from a phase I clinical trial [frontiersin.org]

- 2. wjgnet.com [wjgnet.com]

- 3. This compound shows significantly beneficial effects in diabetes/obesity-induced nonalcoholic steatohepatitis in ob/ob mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biocytogen.com [biocytogen.com]

- 5. insights.envigo.com [insights.envigo.com]

- 6. academic.oup.com [academic.oup.com]

- 7. meliordiscovery.com [meliordiscovery.com]

- 8. Weight Loss and Maintenance Related to the Mechanism of Action of Glucagon-Like Peptide 1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. GLP-1 and weight loss: unraveling the diverse neural circuitry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Effects of this compound on visceral fat area and gut microbiota in obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Mouse Embryonic Fibroblasts Protect ob/ob Mice From Obesity and Metabolic Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubcompare.ai [pubcompare.ai]

- 17. researchgate.net [researchgate.net]

- 18. This compound for weight management in Chinese individuals with overweight or obesity: A phase 3 randomized controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Beinaglutide Research in Diet-Induced Obese (DIO) Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beinaglutide, a recombinant human glucagon-like peptide-1 (GLP-1) receptor agonist, has demonstrated significant potential in regulating glucose homeostasis and promoting weight loss.[1][2][3] Diet-induced obese (DIO) mouse models are a cornerstone for preclinical research in metabolic diseases, as they closely mimic the pathophysiology of human obesity and type 2 diabetes.[4][5] This document provides detailed application notes and standardized protocols for utilizing DIO mouse models in the evaluation of this compound's therapeutic efficacy.

I. Diet-Induced Obese (DIO) Mouse Model: Establishment and Characteristics

The C57BL/6J mouse strain is a widely used and appropriate model for inducing obesity through a high-fat diet (HFD), as it readily develops key features of metabolic syndrome.[4][5]

Protocol for Induction of Obesity:

-

Animal Selection: Start with 6-week-old male C57BL/6J mice.[5]

-

Dietary Regimen:

-

Induction Period: Maintain the respective diets for 16-20 weeks. An increase in body weight of 20-30% in the HFD group compared to the chow-fed group typically indicates the successful establishment of the DIO model.[5]

-

Housing: House mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[7]

-

Monitoring: Record body weight and food intake weekly to track the progression of obesity.[7]

II. This compound Treatment in DIO Mice

Once the DIO phenotype is established, mice can be treated with this compound to assess its therapeutic effects.

Protocol for this compound Administration:

-

Acclimatization: Allow the DIO mice to acclimatize for at least one week before starting the treatment.

-

Grouping: Randomly assign the obese mice into two groups: a vehicle control group and a this compound treatment group.

-

Dosage and Administration: Administer this compound via subcutaneous injection at a dose of 150 µg/kg/day. This total daily dose should be divided into three injections per day.[8][9] The vehicle control group should receive subcutaneous injections of a saline solution.

-

Treatment Duration: Continue the treatment for 6 weeks.[8][9]

-

Monitoring: Continue to monitor body weight and food intake throughout the treatment period.

III. Key Metabolic Assessments

A series of metabolic tests should be performed to evaluate the impact of this compound on the DIO mice.

A. Glucose and Insulin Tolerance Tests

1. Glucose Tolerance Test (GTT):

-

Purpose: To assess the ability to clear a glucose load from the blood.

-

Procedure:

-

Fast the mice for 6 hours.

-

Collect a baseline blood sample (0 minutes) from the tail vein.

-

Administer a 2 g/kg glucose solution via intraperitoneal injection.

-

Collect blood samples at 15, 30, 60, 90, and 120 minutes post-injection.

-

Measure blood glucose levels at each time point.[5]

-

2. Insulin Tolerance Test (ITT):

-

Purpose: To evaluate insulin sensitivity.

-

Procedure:

-

Fast the mice for 4-6 hours.

-

Collect a baseline blood sample (0 minutes).

-

Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.

-

Collect blood samples at 15, 30, 45, and 60 minutes post-injection.

-

Measure blood glucose levels at each time point.

-

B. Plasma Lipid and Hormone Analysis

-

Purpose: To determine the effect of this compound on circulating lipids and metabolic hormones.

-

Procedure:

-

At the end of the treatment period, fast the mice for 6 hours.

-

Collect blood via cardiac puncture or retro-orbital sinus into EDTA-coated tubes.

-

Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate the plasma.

-

Store plasma at -80°C until analysis.

-

Analyze plasma for levels of triglycerides, total cholesterol, high-density lipoprotein (HDL), low-density lipoprotein (LDL), free fatty acids, insulin, leptin, and adiponectin using commercially available assay kits.[8]

-

IV. Data Presentation

The following tables summarize the expected quantitative outcomes of this compound treatment in DIO mice based on published research.

Table 1: Effect of this compound on Body Weight and Food Intake

| Parameter | Vehicle Control | This compound Treated | Percentage Change |

| Body Weight (g) | ~45 g | ~30 g | ~33% decrease |

| Daily Food Intake (g) | ~3.5 g | ~2.1 g | ~40% decrease[8][9] |

Table 2: Effect of this compound on Plasma Lipid Profile

| Parameter | Vehicle Control | This compound Treated | Percentage Change |

| Total Cholesterol (mmol/L) | Significantly Higher | Significantly Lower | Decrease[8] |

| Triglycerides (mmol/L) | Significantly Higher | Significantly Lower | Decrease[8] |

| Free Fatty Acids (mmol/L) | Significantly Higher | Significantly Lower | Decrease[8] |

| LDL (mmol/L) | Significantly Higher | Significantly Lower | Decrease[8] |

| HDL (mmol/L) | No Significant Difference | No Significant Difference | No Change[8] |

Table 3: Effect of this compound on Plasma Hormones

| Parameter | Vehicle Control | This compound Treated | Change |

| Insulin | Elevated | Decreased[8][9] | |

| Leptin | Elevated | Decreased[8] | |

| Adiponectin | Decreased | Increased[8] |

V. Visualized Workflows and Pathways

Experimental Workflow

Caption: Experimental workflow for this compound research in DIO mice.

This compound Signaling Pathway

Caption: this compound's GLP-1 receptor signaling pathway.

VI. Conclusion

The use of diet-induced obese mouse models provides a robust platform for the preclinical evaluation of this compound. The protocols outlined in this document offer a standardized approach to inducing obesity, administering treatment, and assessing the metabolic benefits of this GLP-1 receptor agonist. The expected outcomes include significant reductions in body weight, improved glucose tolerance and insulin sensitivity, and a healthier lipid profile, underscoring the therapeutic potential of this compound in the management of obesity and related metabolic disorders.[10]

References

- 1. This compound shows significantly beneficial effects in diabetes/obesity-induced nonalcoholic steatohepatitis in ob/ob mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of this compound, a thrice-daily GLP-1 receptor agonist, on body weight and metabolic parameters: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolomic profiling of dietary-induced insulin resistance in the high fat-fed C57BL/6J mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mmpc.org [mmpc.org]

- 7. Diet-induced obesity murine model [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. Recombinant human GLP-1 this compound regulates lipid metabolism of adipose tissues in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recombinant human GLP-1 this compound regulates lipid metabolism of adipose tissues in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Development and Validation of a Sandwich ELISA for the Quantification of Beinaglutide in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Beinaglutide is a recombinant human glucagon-like peptide-1 (GLP-1) receptor agonist with a high degree of homology to the native human GLP-1 (7-36) peptide.[1][2] It is utilized in the management of type 2 diabetes and has shown potential in promoting weight loss by exerting dose-dependent effects on glycemic control, inhibiting food intake, and slowing gastric emptying.[1][3] As a therapeutic peptide, accurate quantification of this compound in plasma is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies during drug development. This application note provides a detailed protocol for the development and validation of a sandwich enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound in human plasma, adhering to the principles outlined by regulatory agencies such as the FDA.[4][5][6][7]

This compound and GLP-1 Receptor Signaling

This compound exerts its therapeutic effects by activating the GLP-1 receptor (GLP-1R), a G protein-coupled receptor found on pancreatic beta cells, neurons in the brain, and other tissues.[8] Upon binding, the GLP-1R initiates a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[8][9] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn promotes insulin exocytosis, enhances beta-cell survival, and suppresses glucagon secretion from alpha cells, collectively contributing to lower blood glucose levels.[8][9]

Caption: GLP-1 Receptor Signaling Pathway Activated by this compound.

Experimental Protocols

This section details the materials and methods for the development and validation of a sandwich ELISA for this compound quantification.

Materials and Reagents

-

Coating Antibody: High-affinity monoclonal anti-Beinaglutide/GLP-1 antibody (specific to the N-terminus).

-

Detection Antibody: Biotinylated monoclonal anti-Beinaglutide/GLP-1 antibody (specific to a different epitope, e.g., C-terminus).

-

Standard: Purified this compound reference standard.

-

Control Matrix: Drug-free human plasma.

-

Assay Plates: 96-well high-binding ELISA plates.

-

Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20.

-

Assay Buffer/Diluent: PBS with 1% Bovine Serum Albumin (BSA) and 0.05% Tween-20.

-

Enzyme Conjugate: Streptavidin-Horseradish Peroxidase (HRP).

-

Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB) substrate solution.

-

Stop Solution: 2N Sulfuric Acid (H₂SO₄).

-

Plate Sealer.

-

Microplate Reader: Capable of reading absorbance at 450 nm with wavelength correction at 570 nm.

Experimental Workflow

The following diagram illustrates the major steps in the sandwich ELISA protocol.

Caption: Sandwich ELISA Experimental Workflow.

Detailed Protocol

-

Plate Coating:

-

Dilute the capture antibody to an optimized concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., PBS, pH 7.4).

-

Add 100 µL of the diluted capture antibody to each well of a 96-well plate.